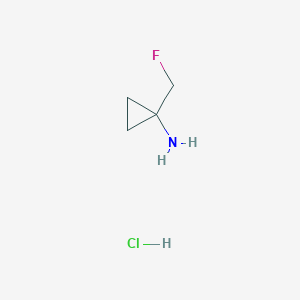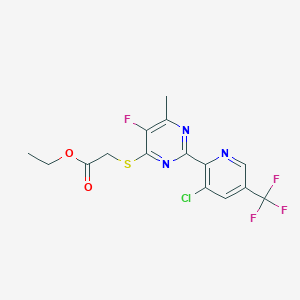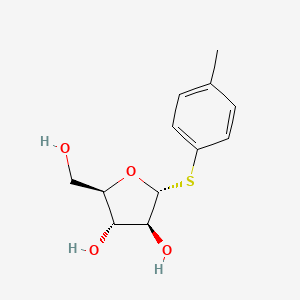
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of an amino group and a trifluoromethyl group makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of many compounds.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Formation of the pyrimidine ring: This step often involves the cyclization of a suitable precursor with a trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the amino group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Wirkmechanismus
The mechanism of action of 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-amino-1H-pyrazol-4-yl)-6-methylpyrimidin-4(3H)-one
- 3-(3-amino-1H-pyrazol-4-yl)-6-chloropyrimidin-4(3H)-one
Uniqueness
The presence of the trifluoromethyl group in 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its biological activity.
Eigenschaften
IUPAC Name |
3-(5-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5O/c9-8(10,11)5-1-6(17)16(3-13-5)4-2-14-15-7(4)12/h1-3H,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNMSRYPILOYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN(C1=O)C2=C(NN=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)




![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)


